molecular formula C6H12Cl2N4 B2951044 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride CAS No. 2375268-03-2

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride

Cat. No.: B2951044
CAS No.: 2375268-03-2
M. Wt: 211.09
InChI Key: SBBZOWJEZIMSPJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: is a chemical compound belonging to the class of triazolo-pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride typically involves multiple steps, starting with the construction of the triazole ring. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable aldehyde or ketone under acidic conditions[_{{{CITATION{{{_1{(5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo1,5-a .... The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: : Substitution reactions can introduce different substituents onto the triazole ring, altering its chemical properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.

  • Biology: : It is used in biological research to understand cellular processes and molecular interactions.

  • Industry: : The compound's unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: is compared with other similar compounds, such as 5-aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine and 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-1-2-10-6(3-5)8-4-9-10;;/h4-5H,1-3,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZOWJEZIMSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=N2)CC1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375268-03-2
Record name 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-7-amine dihydrochloride
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